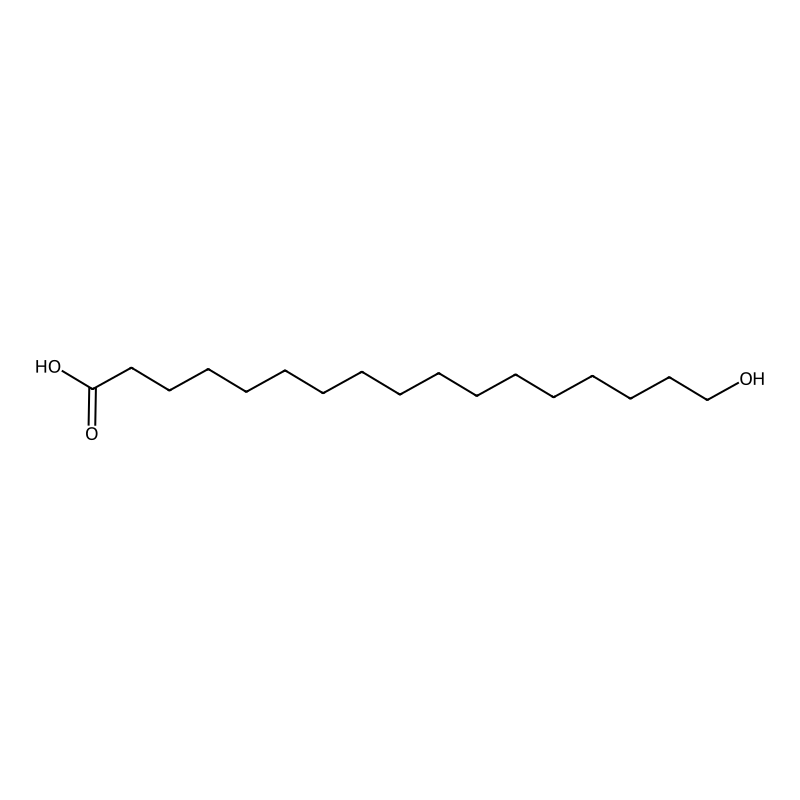17-Hydroxyheptadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
As an internal standard for analytical techniques:
17-Hydroxyheptadecanoic acid finds application in scientific research as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) [, ]. These techniques are used to separate, identify, and quantify different components within a mixture. An internal standard is a compound that is added to a sample in a known amount before analysis. It helps to account for variations that may occur during sample preparation and instrumental analysis, thus ensuring the accuracy and reproducibility of the results [].
The specific properties of 17-hydroxyheptadecanoic acid, such as its hydrophobicity and volatility, make it suitable as an internal standard for analyzing other medium- to long-chain omega-hydroxy fatty acids [].
Potential biological functions:
While the specific biological functions of 17-hydroxyheptadecanoic acid are still under investigation, some studies suggest that it may play a role in various physiological processes. For instance, research suggests that it might be involved in:
17-Hydroxyheptadecanoic acid, also known as 17-hydroxymargaric acid, is classified as an omega-hydroxy-long-chain fatty acid. Its molecular formula is C₁₇H₃₄O₃, and it features a hydroxyl group (-OH) at the 17th carbon of the heptadecanoic acid chain. This structural modification gives it distinct chemical properties compared to its parent fatty acid, heptadecanoic acid (margaric acid) .
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Esterification: It can react with alcohols to form esters.
- Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes under specific conditions .
These reactions are significant for modifying the compound for various applications in research and industry.
Research indicates that 17-hydroxyheptadecanoic acid exhibits notable biological activities. It has been studied for its potential roles in metabolic processes and cellular functions. Some of its observed effects include:
- Metabolic Regulation: It may influence lipid metabolism and energy production pathways.
- Anti-inflammatory Properties: Preliminary studies suggest it could have anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications .
The synthesis of 17-hydroxyheptadecanoic acid can be achieved through various methods:
- Enzymatic Synthesis: Utilizing specific enzymes to introduce the hydroxyl group at the desired position on the fatty acid chain.
- Chemical Synthesis: Involves multi-step organic synthesis techniques, including the coupling of fatty acyl groups followed by selective reduction .
These methods are crucial for producing the compound in sufficient quantities for research and application.
17-Hydroxyheptadecanoic acid has several applications across different fields:
- Pharmaceutical Research: Its unique properties make it a subject of interest in drug development, particularly for metabolic disorders.
- Nutraceuticals: It may be used in dietary supplements aimed at improving metabolic health.
- Chemical Industry: Its derivatives can serve as intermediates in the synthesis of various chemicals .
Studies focusing on the interactions of 17-hydroxyheptadecanoic acid with other biological molecules are essential for understanding its functionality. These studies often explore:
- Binding Affinities: How well it binds to specific receptors or enzymes involved in metabolic pathways.
- Synergistic Effects: Its interactions with other fatty acids or compounds that may enhance or inhibit its biological activity .
Several compounds share structural similarities with 17-hydroxyheptadecanoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Heptadecanoic Acid | Saturated fatty acid | No hydroxyl group; serves as a baseline. |
| 16-Hydroxyhexadecanoic Acid | Omega-hydroxy fatty acid | Shorter carbon chain; different metabolic effects. |
| 18-Hydroxyoctadecanoic Acid | Omega-hydroxy fatty acid | Longer carbon chain; studied for anti-inflammatory properties. |
These compounds highlight the uniqueness of 17-hydroxyheptadecanoic acid due to its specific carbon length and functional group positioning.
Microbial Synthesis in Ruminant Digestive Systems
In ruminants, 17-OH-HA is synthesized via microbial β-oxidation and elongation of dietary fatty acids. Rumen microbiota, including Prevotella and Butyrivibrio, metabolize plant-derived lipids into odd-chain precursors like pentadecanoic acid (C15:0). These are elongated by microbial fatty acid elongation systems:
Key Enzymes in Microbial Elongation
- 3-Ketoacyl-CoA Synthase (KCS): Initiates elongation using malonyl-CoA.
- Enoyl-CoA Reductase: Finalizes two-carbon addition per cycle.
Rumen biohydrogenation pathways concurrently modify unsaturated fatty acids, producing intermediates that integrate into 17-OH-HA synthesis. For example, 18-carbon polyunsaturated fatty acids (PUFAs) from forage are hydrogenated to stearic acid (C18:0), which undergoes microbial β-oxidation to yield C17 substrates.
Table 1: Microbial Pathways Contributing to 17-OH-HA Synthesis
| Pathway | Substrate | Key Enzymes | Product |
|---|---|---|---|
| β-Oxidation | Stearic acid (C18) | Acyl-CoA dehydrogenase | Heptadecanoyl-CoA |
| Elongation | Pentadecanoic acid | KCS, enoyl-CoA reductase | Heptadecanoic acid |
| Hydroxylation | Heptadecanoic acid | CYP450 monooxygenase | 17-OH-HA |
Eukaryotic Elongation and Hydroxylation Mechanisms
Eukaryotic cells produce 17-OH-HA via endoplasmic reticulum (ER)-associated elongation and hydroxylation:
Elongation by ELOVL Enzymes:
Hydroxylation by CYP450:
Regulatory Factors:
- High-fat diets upregulate CYP4A expression in hepatocytes, enhancing 17-OH-HA production.
- PPARα agonists (e.g., fibrates) induce elongation and hydroxylation genes.
Role of Cytochrome P450 ω-Hydroxylase Enzymatic Systems
The CYP4 family is central to 17-OH-HA biosynthesis:
Enzyme Characteristics
| Enzyme | Substrate Specificity | Localization | Inhibitors |
|---|---|---|---|
| CYP4A11 | C16–C20 saturated FA | Liver, kidney | 17-Octadecynoic acid |
| CYP4F2 | C18–C22 unsaturated FA | Ubiquitous | Ketoconazole |
Functional Insights:
- CYP4A11 Knockout Models: Show 60–70% reduction in hepatic 17-OH-HA levels, confirming its role.
- Clinical Relevance: Elevated 17-OH-HA correlates with insulin resistance in obesity, mediated by CYP4A-driven lipotoxicity.
Figure 1: Proposed Biosynthetic Pathway of 17-OH-HA
(Note: Include a conceptual diagram showing microbial β-oxidation, eukaryotic elongation, and CYP450 hydroxylation steps.)








